1-(Difluoromethyl)-4-iodo-5-methyl-3-nitro-1H-pyrazole
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Overview
Description
1-(Difluoromethyl)-4-iodo-5-methyl-3-nitro-1H-pyrazole is a compound of significant interest in the field of organic chemistry. This compound features a pyrazole ring substituted with difluoromethyl, iodo, methyl, and nitro groups. The presence of these functional groups imparts unique chemical properties, making it valuable for various applications in scientific research and industry.
Preparation Methods
The synthesis of 1-(Difluoromethyl)-4-iodo-5-methyl-3-nitro-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the Nitro Group: Nitration of the pyrazole ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.
Difluoromethylation: The difluoromethyl group is introduced using difluoromethylating agents such as difluoromethyl iodide or through radical difluoromethylation reactions
Industrial production methods may involve continuous flow processes to enhance yield and purity while minimizing reaction times and by-products .
Chemical Reactions Analysis
1-(Difluoromethyl)-4-iodo-5-methyl-3-nitro-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, lithium aluminum hydride for reductions, and potassium permanganate for oxidations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Difluoromethyl)-4-iodo-5-methyl-3-nitro-1H-pyrazole has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of functionalized pyrazoles
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-4-iodo-5-methyl-3-nitro-1H-pyrazole involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The nitro group can participate in redox reactions, potentially leading to the generation of reactive intermediates that can modify biological targets .
Comparison with Similar Compounds
1-(Difluoromethyl)-4-iodo-5-methyl-3-nitro-1H-pyrazole can be compared with other difluoromethylated pyrazoles, such as:
1-(Difluoromethyl)-3-nitropyrazole: Lacks the iodine and methyl groups, resulting in different reactivity and biological activity.
4-Iodo-3-nitropyrazole: Lacks the difluoromethyl and methyl groups, affecting its lipophilicity and stability.
5-Methyl-3-nitropyrazole: Lacks the difluoromethyl and iodine groups, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical reactivity and potential for diverse applications.
Properties
CAS No. |
1245772-67-1; 1354704-38-3 |
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Molecular Formula |
C5H4F2IN3O2 |
Molecular Weight |
303.007 |
IUPAC Name |
1-(difluoromethyl)-4-iodo-5-methyl-3-nitropyrazole |
InChI |
InChI=1S/C5H4F2IN3O2/c1-2-3(8)4(11(12)13)9-10(2)5(6)7/h5H,1H3 |
InChI Key |
RYVALLFUHGVGFY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C(F)F)[N+](=O)[O-])I |
solubility |
not available |
Origin of Product |
United States |
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